molecular formula C30H45NNaO7P B8236333 Fosinopril-d7 (sodium salt)

Fosinopril-d7 (sodium salt)

Cat. No.: B8236333
M. Wt: 592.7 g/mol
InChI Key: TVTJZMHAIQQZTL-BBWMSFKNSA-M
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Description

Fosinopril-d7 (sodium salt) is a deuterated form of fosinopril, an angiotensin-converting enzyme inhibitor. It is primarily used as an internal standard for the quantification of fosinopril by gas chromatography or liquid chromatography-mass spectrometry. Fosinopril itself is a prodrug that is hydrolyzed to its active form, fosinoprilat, which inhibits the angiotensin-converting enzyme, thereby regulating blood pressure and treating conditions such as hypertension and congestive heart failure .

Preparation Methods

The synthesis of fosinopril-d7 (sodium salt) involves the incorporation of deuterium atoms into the fosinopril molecule. The synthetic route typically includes the following steps:

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium atoms and the overall molecular structure.

Chemical Reactions Analysis

Fosinopril-d7 (sodium salt) undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major product formed from hydrolysis is fosinoprilat-d7, which retains the pharmacological activity of the parent compound.

Scientific Research Applications

Fosinopril-d7 (sodium salt) is widely used in scientific research, particularly in the following areas:

    Pharmacokinetics: As an internal standard in mass spectrometry, it helps quantify the concentration of fosinopril in biological samples.

    Drug Metabolism: Studies on the metabolic pathways and the formation of active metabolites.

    Hypertension and Heart Failure Research: Investigating the efficacy and mechanism of action of angiotensin-converting enzyme inhibitors.

    Analytical Chemistry: Used in the development and validation of analytical methods for drug quantification

Mechanism of Action

Fosinopril-d7 (sodium salt) is hydrolyzed to fosinoprilat-d7, which inhibits the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, fosinoprilat-d7 reduces blood pressure and decreases the workload on the heart. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .

Comparison with Similar Compounds

Fosinopril-d7 (sodium salt) is unique due to its deuterium atoms, which provide stability and allow for precise quantification in analytical studies. Similar compounds include:

Fosinopril-d7 stands out for its application in research as an internal standard, providing accuracy and reliability in analytical measurements.

Properties

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(1S)-2-methyl-1-propanoyloxypropoxy]phosphoryl]acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1/i5D,7D,8D,13D,14D,15D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTJZMHAIQQZTL-BBWMSFKNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O[C@@H](C(C)C)OC(=O)CC)[2H])[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NNaO7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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